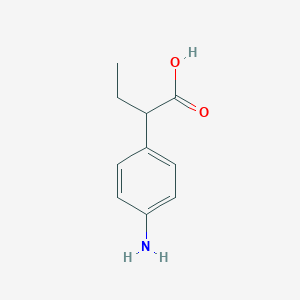

2-(4-Aminophenyl)butanoic acid

Beschreibung

The exact mass of the compound 2-(4-Aminophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Aminophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPLXGPARWRGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020312 | |

| Record name | 2-(4-Aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29644-97-1 | |

| Record name | 4-Amino-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29644-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Aminophenyl)butanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(4-Aminophenyl)butanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Aminophenyl)butanoic acid (CAS No. 29644-97-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical characteristics, spectroscopic profile, reactivity, and its role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. By integrating established protocols and field-proven insights, this guide aims to serve as an authoritative resource for leveraging this compound in advanced scientific research.

Introduction: A Versatile Phenylalkanoic Acid

2-(4-Aminophenyl)butanoic acid is a non-proteinogenic amino acid derivative that features a chiral center at the alpha-carbon, an aromatic amine, and a carboxylic acid moiety.[1][] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structure offers multiple reactive sites, enabling the creation of diverse and complex molecules.[3] It is recognized as a key intermediate in the synthesis of various bioactive compounds, including GABA (gamma-aminobutyric acid) receptor modulators and the anti-inflammatory drug Indobufen.[3]

The compound is also known by several synonyms, including α-(p-Aminophenyl)butyric acid and Benzeneacetic acid, 4-amino-α-ethyl-.[1] Understanding its fundamental chemical properties is paramount for optimizing reaction conditions, ensuring purity, and unlocking its full potential in synthetic applications.

Physicochemical and Computed Properties

A precise understanding of the physical and chemical properties of 2-(4-Aminophenyl)butanoic acid is essential for its handling, characterization, and application in experimental workflows. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 29644-97-1 | [1][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][4] |

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | [1] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O | [1] |

| InChIKey | WAPLXGPARWRGJO-UHFFFAOYSA-N | [1] |

| Appearance | Solid / Powder | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The distinct functional groups of 2-(4-Aminophenyl)butanoic acid give rise to a characteristic spectral fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include:

-

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A multiplet for the methylene (-CH₂) protons of the ethyl group.

-

A triplet or doublet of doublets for the methine (-CH) proton at the α-carbon.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amine (-NH₂) protons.

-

A very broad singlet far downfield for the carboxylic acid (-COOH) proton.[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include:

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

-

A signal for the α-carbon (methine).

-

Four distinct signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons).

-

A signal in the downfield region (typically >170 ppm) for the carbonyl carbon of the carboxylic acid.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the presence of key functional groups.[6]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2400-3600 cm⁻¹, which often overlaps with the C-H stretching region.[7]

-

N-H Stretch (Amine): Two distinct peaks (for the symmetric and asymmetric stretches) are typically observed in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula of the compound.[6] For 2-(4-Aminophenyl)butanoic acid, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (179.22). High-resolution mass spectrometry can confirm the elemental composition, C₁₀H₁₃NO₂.

Synthesis and Chemical Reactivity

The synthetic utility of 2-(4-Aminophenyl)butanoic acid stems from its straightforward preparation and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient method for synthesizing 2-(4-Aminophenyl)butanoic acid involves the reduction of its nitro precursor, 2-(4-nitrophenyl)butyric acid.[3] This transformation is typically achieved through catalytic hydrogenation.

Caption: General workflow for the synthesis of 2-(4-Aminophenyl)butanoic acid.

Exemplary Protocol: Reduction of 2-(4-Nitrophenyl)butyric Acid [3][8]

-

Dissolution: Dissolve 2-(4-nitrophenyl)butyric acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %). The choice of catalyst loading is critical for reaction efficiency; higher loadings may be required for less reactive substrates but increase costs.

-

Hydrogenation: Seal the vessel and purge with nitrogen before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction is monitored by techniques like TLC or LC-MS to track the disappearance of the starting material.

-

Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure 2-(4-Aminophenyl)butanoic acid.

Chemical Reactivity

The dual functionality of 2-(4-Aminophenyl)butanoic acid provides a platform for a wide range of chemical transformations.

Caption: Key reactive sites and potential transformations of the molecule.

-

Reactions of the Aromatic Amine: The primary amine group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to the corresponding primary alcohol. Amide bond formation, using standard peptide coupling reagents (e.g., DCC, EDC), is a particularly important reaction in the context of drug development.[]

Applications in Research and Drug Development

The structural features of 2-(4-Aminophenyl)butanoic acid make it a valuable component in medicinal chemistry and material science.

-

Pharmaceutical Intermediates: It is a crucial building block for synthesizing pharmacologically active molecules. Its role as an intermediate for Indobufen, a platelet aggregation inhibitor, highlights its industrial relevance.[3]

-

Peptidomimetics and Novel Scaffolds: The amino acid structure allows for its incorporation into peptide chains to create novel peptidomimetics or as a scaffold for combinatorial chemistry libraries.[] Derivatives have been explored for creating aromatic peptidic nucleic acid (APNA) oligomers.[9]

-

PROTAC Linkers: The related compound, 4-(4-Aminophenyl)butanoic acid, has been identified as a PROTAC (Proteolysis-Targeting Chimera) linker, used to connect a target-binding ligand to an E3 ligase ligand.[10] This suggests that 2-(4-Aminophenyl)butanoic acid could also be explored for similar applications in targeted protein degradation, a cutting-edge area of drug discovery.

-

Neuroactive Compound Synthesis: Its structural similarity to GABA makes it a precursor for developing GABA receptor modulators, with potential applications in treating neurological conditions.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-(4-Aminophenyl)butanoic acid.

-

Hazard Identification: The compound is classified with GHS07 pictograms (Exclamation mark).[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).[5]

Conclusion

2-(4-Aminophenyl)butanoic acid is a molecule of significant utility, bridging fundamental organic synthesis with advanced applications in drug discovery and material science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for the modern researcher. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in a variety of scientific endeavors, from the synthesis of novel therapeutics to the development of innovative chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34655, 2-(4-Aminophenyl)butanoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide. Retrieved from [Link]

- Google Patents (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.

-

Eldrup, A. B., Dahl, O., & Nielsen, P. E. (1997). Stereoselective Synthesis of a Thymine Derivative of (S)-2-Hydroxy-4-(2-aminophenyl)butanoic Acid. A Novel Building Block for the Synthesis of Aromatic Peptidic Nucleic Acid Oligomers. The Journal of Organic Chemistry, 62(19), 6547–6553. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27049, 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids (2024, June 17). YouTube. Retrieved from [Link]

-

Maricopa Open Digital Press (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Aminophenyl)butanoic acid | TargetMol [targetmol.com]

- 5. 2-(4-Aminophenyl)butanoic acid | 29644-97-1 [sigmaaldrich.com]

- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-aminophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(4-aminophenyl)butanoic acid (CAS No. 29644-97-1), a compound of interest in chemical and pharmaceutical research. Due to the limited availability of experimentally determined data for this specific isomer, this guide synthesizes computed data from reputable sources with established, field-proven methodologies for its empirical determination. The document is structured to offer not only a summary of the compound's properties but also a practical framework for its analysis, thereby serving as a valuable resource for researchers engaged in its study. The guide delves into the structural and chemical properties, predicted physicochemical parameters, and detailed experimental protocols for characterization. Furthermore, it addresses the critical importance of distinguishing this isomer from its more commonly documented counterpart, 4-(4-aminophenyl)butanoic acid, to ensure scientific accuracy in research and development.

Introduction and Structural Elucidation

2-(4-aminophenyl)butanoic acid is an aromatic amino acid derivative with a molecular formula of C₁₀H₁₃NO₂.[1] Its structure features a butanoic acid moiety with a phenyl group at the second carbon, which in turn is substituted with an amino group at the para position. This seemingly subtle placement of the butanoic acid group at the second position of the phenyl ring distinguishes it from its isomer, 4-(4-aminophenyl)butanoic acid, a distinction that has significant implications for its chemical and biological properties.

The presence of both a carboxylic acid and an amino group imparts amphoteric properties to the molecule, allowing it to behave as both an acid and a base. The aromatic ring and the alkyl chain contribute to its lipophilicity, influencing its solubility and potential interactions with biological macromolecules.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | PubChem[1] |

| CAS Number | 29644-97-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | PubChem[1] |

Physicochemical Properties: A Blend of Computed and Empirical Approaches

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(4-aminophenyl)butanoic acid, a combination of computationally predicted values and established experimental methodologies provides a comprehensive profile.

Computed Physicochemical Data

In the absence of extensive experimental data for the 2-isomer, computational models provide valuable estimations of its properties. The following data is derived from the PubChem database.[1]

| Property | Predicted Value | Method |

| XLogP3-AA | 1.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 63.3 Ų | Cactvs 3.4.8.18 |

Expert Insight: The predicted XLogP3-AA value of 1.6 suggests that 2-(4-aminophenyl)butanoic acid has moderate lipophilicity. This is a critical parameter for predicting its ability to cross biological membranes. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in hydrogen bonding, which will significantly influence its solubility and interactions with biological targets.

Experimental Determination of Key Physicochemical Parameters

The following sections outline detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. These protocols are based on standard laboratory practices and can be readily adapted for the characterization of 2-(4-aminophenyl)butanoic acid.

The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-(4-aminophenyl)butanoic acid sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely through the magnifying lens.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.

Logical Relationship: Purity and Melting Point

Caption: Relationship between sample purity and melting point range.

Determining the solubility of a compound in various solvents is crucial for formulation development and for designing biological assays.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Sample Preparation: Weigh approximately 1-5 mg of 2-(4-aminophenyl)butanoic acid into a series of small, clean test tubes.

-

Solvent Addition: Add the selected solvent dropwise to each test tube, vortexing or shaking after each addition, up to a total volume of 1 mL.

-

Observation: Visually inspect for the dissolution of the solid. Classify the solubility as:

-

Freely soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely.

-

Slightly soluble: Only a small portion of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

-

Quantitative Determination (Optional): For a more precise measurement, prepare a saturated solution and determine the concentration of the dissolved solute using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Experimental Workflow: Solubility Determination

Sources

IUPAC name 2-(4-aminophenyl)butanoic acid

An In-Depth Technical Guide to 2-(4-Aminophenyl)butanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1), a versatile chemical intermediate with significant potential in pharmaceutical research and development. As a non-canonical amino acid analogue, its unique structure, featuring a chiral center adjacent to an aminophenyl group, offers a valuable scaffold for creating complex molecules and modifying biomolecules. This document details robust synthetic routes, outlines rigorous analytical methodologies for characterization and quality control, and explores its current and prospective applications in medicinal chemistry, including its role as a key building block for active pharmaceutical ingredients (APIs) and its use in peptide modification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the properties of this compound in their work.

Core Molecular Profile of 2-(4-Aminophenyl)butanoic Acid

2-(4-Aminophenyl)butanoic acid is an organic compound distinguished by a butanoic acid backbone substituted with a p-aminophenyl ring at the alpha position (C2). This structure confers both acidic and basic properties, making it an amphoteric molecule whose charge state is pH-dependent. Its chirality at the C2 position is a critical feature for stereospecific interactions in biological systems. The presence of three key functional groups—a carboxylic acid, an aromatic amine, and a hydrophobic ethyl group—makes it a highly versatile building block for chemical synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | [1] |

| CAS Number | 29644-97-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Synonyms | alpha-(p-Aminophenyl)butyric acid, 2-(p-Aminophenyl)butyric acid | [1] |

| Predicted XlogP | 1.6 | [2] |

| Monoisotopic Mass | 179.094628657 Da | [1] |

| Physical Form | Powder |[3] |

Synthesis Strategies and Methodologies

The synthesis of 2-(4-aminophenyl)butanoic acid is most reliably achieved through a multi-step process starting from a commercially available precursor. The causality behind the chosen strategy lies in the robust and well-established nature of aromatic nitration followed by nitro group reduction, which provides a high-yielding and scalable pathway.

Primary Synthetic Pathway: Nitration and Reduction

The most common and field-proven approach involves the synthesis of the nitro-substituted precursor, 2-(4-nitrophenyl)butyric acid, followed by its reduction to the target amine.[4] This two-step process is favored because it allows for precise control over the introduction of the amino group onto the aromatic ring.

-

Step 1: Electrophilic Nitration of 2-Phenylbutyric Acid. The synthesis begins with the nitration of 2-phenylbutyric acid.[5] This reaction utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a potent electrophile. The phenyl ring is activated towards electrophilic substitution, but the directing effects must be considered. The alkyl group is weakly ortho-, para-directing; however, steric hindrance from the bulky butanoic acid side chain favors substitution at the less hindered para position.

-

Step 2: Reduction of the Nitro Group. The resulting 2-(4-nitrophenyl)butyric acid is then reduced to form the final product.[4] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are used under a hydrogen atmosphere. This method is highly selective for the reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.

Caption: Primary synthesis route for 2-(4-aminophenyl)butanoic acid.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Part A: Synthesis of 2-(4-Nitrophenyl)butyric Acid[5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to -10°C in an ice-salt bath.

-

Substrate Addition: Slowly add 20 g of 2-phenylbutyric acid while maintaining the temperature below 0°C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding 20 mL of 70% nitric acid to 50 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C and stir for an additional hour.

-

Workup: Pour the reaction mixture onto 500 g of crushed ice. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid. The yield and purity should be confirmed by melting point and ¹H NMR.

Part B: Reduction to 2-(4-Aminophenyl)butanoic Acid[4]

-

Reaction Setup: In a hydrogenation vessel, dissolve 15 g of 2-(4-nitrophenyl)butyric acid in 150 mL of methanol.

-

Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

-

Workup: Once the reaction is complete, carefully vent the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the methanol solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the final product, 2-(4-aminophenyl)butanoic acid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-(4-aminophenyl)butanoic acid. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Caption: Standard analytical workflow for purity and identity verification.

Spectroscopic Analysis

Spectroscopy provides unambiguous structural confirmation. The expected data are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~0.9 ppm (t, 3H): -CH₃ of ethyl group.~1.8-2.2 ppm (m, 2H): -CH₂- of ethyl group.~3.5 ppm (t, 1H): α-CH proton.~5.0-6.0 ppm (br s, 2H): -NH₂ protons (exchangeable).~6.6 ppm (d, 2H) & ~7.0 ppm (d, 2H): Aromatic protons (AA'BB' system).~12.0 ppm (br s, 1H): -COOH proton (exchangeable). |

| ¹³C NMR | ~12 ppm: -CH₃.~28 ppm: -CH₂-.~55 ppm: α-CH.~115 ppm & ~129 ppm: Aromatic CH carbons.~128 ppm & ~145 ppm: Aromatic quaternary carbons.~178 ppm: -COOH carbon. |

| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (amine).3300-2500: O-H stretching (carboxylic acid).~1700: C=O stretching (carbonyl).~1600 & ~1500: C=C stretching (aromatic). |

| Mass Spec (ESI+) | m/z 180.1: [M+H]⁺.m/z 202.1: [M+Na]⁺. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 2-(4-aminophenyl)butanoic acid.

Protocol: Reversed-Phase HPLC Method

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is critical as it protonates the amine and carboxylate groups, ensuring sharp peak shapes.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, where the phenyl ring provides strong absorbance.

-

Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

-

Validation: The method should be validated by analyzing a blank, the sample, and a spiked sample to confirm peak identity and purity, which should typically be ≥98% for research use.

Applications in Research and Drug Development

The trifunctional nature of 2-(4-aminophenyl)butanoic acid makes it a valuable starting material and structural motif in medicinal chemistry.

-

Pharmaceutical Intermediate: It serves as a key building block for more complex APIs. It is structurally related to Indobufen, an anti-inflammatory and platelet aggregation inhibitor, and is considered a key intermediate in its synthesis.[4] Its structure is also leveraged in the design of GABA receptor modulators for potential neurological applications.[4]

-

Non-Canonical Amino Acid in Peptidomimetics: In peptide synthesis, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and constrain peptide conformation. 2-(4-aminophenyl)butanoic acid can be used to introduce a unique aromatic side chain with a reactive amino group, allowing for further derivatization or altered receptor interactions.[]

-

Scaffold for Bioactive Molecules: The aminophenyl core is a privileged scaffold in drug discovery. For example, derivatives like 2-(4-aminophenyl)benzothiazoles have shown potent and selective anti-tumor activity in vitro, suggesting that the core structure is amenable to modifications that can elicit specific biological responses.[7]

Pharmacokinetic Considerations and Biological Context

While direct pharmacokinetic data for 2-(4-aminophenyl)butanoic acid is limited, insights can be drawn from structurally related compounds like 4-phenylbutyric acid.

-

Absorption and Distribution: As an amino acid, its absorption could be mediated by amino acid transporters. However, its charge at physiological pH will influence passive diffusion. The brain uptake of similar small carboxylic acids has been observed to be very low, which is a critical consideration for developing centrally-acting agents.[8]

-

Metabolism: The primary amine is a potential site for metabolic modification, such as acetylation or oxidation. The carboxylic acid can undergo conjugation reactions.

-

Influence of Food: Studies on related compounds have shown that administration timing relative to meals can significantly impact plasma levels and efficacy.[9][10] Pre-prandial administration of sodium 4-phenylbutyrate was found to maximize its systemic exposure.[9][10] This is a crucial insight for the design of future preclinical and clinical studies involving aminophenyl-acid derivatives.

Conclusion

2-(4-Aminophenyl)butanoic acid is more than a simple chemical intermediate; it is a versatile and strategic building block for modern drug discovery. Its well-defined synthesis, robust analytical profile, and diverse applicability as a scaffold, peptidomimetic component, and pharmaceutical precursor underscore its importance. For researchers and developers, this compound offers a reliable starting point for creating novel therapeutics with tailored properties, from anti-inflammatory agents to next-generation biologics.

References

- 1. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(4-aminophenyl)butanoic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 7. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(4-aminophenyl)butanoic acid

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(4-aminophenyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the methodologies for its analysis.

Introduction: The Significance of Substituted Phenylalkanoic Acids

2-(4-aminophenyl)butanoic acid belongs to the class of aminophenylalkanoic acids, a group of compounds with significant interest in medicinal chemistry. The presence of a chiral center at the alpha-carbon, a phenyl ring amenable to further substitution, and the reactive amino and carboxylic acid functional groups make it a versatile scaffold for drug design.[1] Structurally related molecules have been investigated for a range of biological activities, including as GABA receptor modulators and as intermediates in the synthesis of non-steroidal anti-inflammatory drugs like Indobufen.[1] Understanding the precise molecular architecture and the methods to confirm it is therefore paramount for its application in pharmaceutical development.

Molecular Structure and Physicochemical Properties

2-(4-aminophenyl)butanoic acid is a chiral molecule with the chemical formula C₁₀H₁₃NO₂. Its structure features a butanoic acid backbone where the second carbon is substituted with a 4-aminophenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | [2] |

| CAS Number | 29644-97-1 | [2] |

| Predicted Boiling Point | 354.6°C at 760 mmHg | Protheragen |

Synthesis of 2-(4-aminophenyl)butanoic acid: A Two-Step Approach

The most logical and commonly employed synthetic route to 2-(4-aminophenyl)butanoic acid involves a two-step process: the synthesis of its nitro precursor, 2-(4-nitrophenyl)butanoic acid, followed by the reduction of the nitro group to an amine. This strategy is favored due to the ready availability of starting materials and the high efficiency of the reduction step.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for 2-(4-aminophenyl)butanoic acid.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)butanoic acid

This protocol is adapted from established methods for the synthesis of related nitrophenylalkanoic acids.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-ethyl-2-(4-nitrophenyl)malonate (0.12 mol) in 150 mL of ethanol.

-

Saponification: Add a solution of sodium hydroxide (0.76 mol) in 100 mL of water to the flask.

-

Reflux: Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in 200 mL of water and extract with 300 mL of diethyl ether to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(4-nitrophenyl)butanoic acid. Further purification can be achieved by recrystallization from a suitable solvent like a toluene/hexane mixture.[4]

Experimental Protocol: Reduction to 2-(4-aminophenyl)butanoic acid

This protocol is based on the highly efficient and chemoselective catalytic hydrogenation method.[5]

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-(4-nitrophenyl)butanoic acid (1 eq.) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-(4-aminophenyl)butanoic acid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Due to the limited availability of published spectra for 2-(4-aminophenyl)butanoic acid, the following interpretations are based on expected values for its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |

| ~7.0-7.2 | doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the chiral center. |

| ~6.6-6.8 | doublet | 2H | Ar-H (ortho to -NH₂) | Aromatic protons ortho to the electron-donating amino group, expected to be more shielded. |

| ~3.4-3.6 | triplet | 1H | α-CH | The proton on the chiral carbon, coupled to the adjacent methylene group. |

| ~3.5-4.0 | broad singlet | 2H | -NH₂ | The protons of the amino group, which may exchange with solvent protons. |

| ~1.6-1.8 | multiplet | 2H | -CH₂- | The methylene protons of the butyl chain. |

| ~0.8-1.0 | triplet | 3H | -CH₃ | The terminal methyl group protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~145-150 | Ar-C (C-NH₂) | The aromatic carbon attached to the amino group. |

| ~130-135 | Ar-C (C-CH) | The aromatic carbon attached to the chiral center. |

| ~128-130 | Ar-CH (ortho to -CH) | Aromatic carbons ortho to the chiral center. |

| ~115-120 | Ar-CH (ortho to -NH₂) | Aromatic carbons ortho to the amino group. |

| ~50-55 | α-CH | The chiral carbon. |

| ~25-30 | -CH₂- | The methylene carbon. |

| ~10-15 | -CH₃ | The methyl carbon. |

FTIR Spectroscopy (Predicted)

The infrared spectrum is instrumental in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary amine (-NH₂) |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~2960 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Carboxylic acid (-COOH) |

| ~1100-1200 | C-N stretch | Aryl amine |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 179 corresponding to the molecular weight of the compound.

-

Loss of -COOH: A fragment at m/z = 134, resulting from the loss of the carboxylic acid group (45 Da).

-

Loss of C₂H₅: A fragment resulting from cleavage of the ethyl group.

-

Aromatic Fragments: Peaks corresponding to the aminophenyl moiety.

Biological Significance and Applications

Aminophenylalkanoic acids are recognized for their potential as bioactive molecules. Their structural similarity to endogenous neurotransmitters like GABA suggests potential activity at GABA receptors.[1] Furthermore, as demonstrated by its use in the synthesis of Indobufen, 2-(4-aminophenyl)butanoic acid is a valuable intermediate for the production of established pharmaceuticals.[1] The chirality of the molecule also opens up possibilities for stereospecific interactions with biological targets, a critical aspect of modern drug design.

Conclusion

The molecular structure of 2-(4-aminophenyl)butanoic acid presents a compelling target for chemical synthesis and pharmaceutical research. Its synthesis via the reduction of a nitro precursor is a robust and scalable method. While detailed experimental data for this specific isomer is not widely published, a comprehensive characterization can be achieved through a combination of NMR, FTIR, and mass spectrometry, with predictable and interpretable outcomes based on its functional groups and overall structure. This guide provides the foundational knowledge and procedural insights necessary for researchers to confidently synthesize, characterize, and further investigate the potential of this versatile molecule.

References

-

PubChem. 2-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-(4-nitrophenyl)-n-butyric acid. [Link]

-

PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

- Google Patents. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

PubChem. 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

PubChem. 2-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Frontiers in Cellular and Infection Microbiology. The Importance of Amino Acid Composition in Natural AMPs: An Evolutional, Structural, and Functional Perspective. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

Sources

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of alpha-(p-Aminophenyl)butyric Acid

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

alpha-(p-Aminophenyl)butyric acid, a seemingly unassuming organic molecule, holds a significant place in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent in its own right, its history is intrinsically linked to the development of important anti-inflammatory and antithrombotic drugs. This technical guide will delve into the discovery and history of this pivotal intermediate, tracing its origins from the broader context of medicinal chemistry research to its specific role in the synthesis of key active pharmaceutical ingredients (APIs). We will explore the common synthetic routes, their underlying chemical principles, and the evolution of its applications, providing researchers and drug development professionals with a comprehensive understanding of this compound's significance.

Introduction: The Unsung Hero of Pharmaceutical Synthesis

In the vast lexicon of chemical compounds, many play a critical, albeit often uncelebrated, role as intermediates in the synthesis of life-changing medicines. alpha-(p-Aminophenyl)butyric acid (CAS 29644-97-1) is a prime example of such a molecule.[1] Its chemical structure, featuring a butyric acid moiety attached to an aniline ring at the alpha position, provides a versatile scaffold for the construction of more complex therapeutic agents. This guide will illuminate the history of this compound, demonstrating how its emergence was driven by the pursuit of novel therapeutics and how its synthesis has been refined over time.

The Discovery and Historical Context: A Tale Tied to Indobufen

The history of alpha-(p-aminophenyl)butyric acid is not one of a singular, serendipitous discovery but is rather deeply intertwined with the development of the anti-inflammatory and antiplatelet drug, Indobufen . Research into Indobufen was pioneered by the Italian pharmaceutical company Farmitalia Carlo Erba , culminating in its first registration in Italy in 1984.[2] Consequently, the synthesis of alpha-(p-aminophenyl)butyric acid was a necessary and crucial step in the development of this novel therapeutic agent.

The scientific landscape of the mid to late 20th century was characterized by a fervent search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and platelet aggregation.[3] The development of Indobufen, and by extension the synthesis of its precursors like alpha-(p-aminophenyl)butyric acid, was a direct result of this broader research trend.

While it is difficult to pinpoint the exact date of the first synthesis of alpha-(p-aminophenyl)butyric acid without access to the original internal documentation of Farmitalia Carlo Erba, its emergence as a compound of interest can be confidently placed within the timeframe of the Indobufen development program, likely in the late 1970s or early 1980s.

Synthetic Pathways: From Precursor to Key Intermediate

The synthesis of alpha-(p-aminophenyl)butyric acid is a multi-step process that showcases fundamental organic chemistry principles. The most common and industrially viable routes typically involve the reduction of a nitro-substituted precursor.[1][2]

Primary Synthetic Route: Reduction of 2-(4-Nitrophenyl)butyric acid

The most frequently cited method for preparing alpha-(p-aminophenyl)butyric acid involves the reduction of 2-(4-nitrophenyl)butyric acid.[1][2] This precursor is itself synthesized through the nitration of 2-phenylbutyric acid.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)butyric acid

-

Nitration of 2-Phenylbutyric Acid:

-

A solution of 2-phenylbutyric acid is dissolved in concentrated sulfuric acid and cooled to a low temperature (typically below 0°C).

-

A nitrating mixture, commonly a combination of nitric acid and sulfuric acid or nitric acid in acetic acid, is added dropwise while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then poured into ice water to precipitate the product.

-

The crude 2-(4-nitrophenyl)butyric acid is then collected by filtration, washed, and can be further purified by recrystallization.

-

Experimental Protocol: Reduction to alpha-(p-Aminophenyl)butyric acid

-

Catalytic Hydrogenation:

-

2-(4-Nitrophenyl)butyric acid is suspended in a suitable solvent, such as methanol.[4]

-

A catalyst, typically palladium on carbon (Pd/C), is added to the suspension.[4]

-

The mixture is then subjected to a hydrogen atmosphere (often at atmospheric pressure) and stirred until the reaction is complete.[4]

-

The catalyst is removed by filtration through a pad of celite or a similar filter aid.[4]

-

The filtrate is concentrated, and the product, alpha-(p-aminophenyl)butyric acid, is isolated, often through recrystallization.[4]

-

The choice of reducing agent and reaction conditions is critical for achieving high yield and purity. Catalytic hydrogenation is favored for its efficiency and cleaner reaction profile compared to other reduction methods like using metal powders (e.g., zinc, iron) in acidic media, which can generate more impurities.[2]

Sources

A Guide to the Spectral Characteristics of 2-(4-aminophenyl)butanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminophenyl)butanoic acid is a chiral carboxylic acid derivative with a p-substituted aniline moiety. Its structure presents a combination of functional groups that are of significant interest in medicinal chemistry and drug development. The presence of a carboxylic acid group, a primary aromatic amine, and a chiral center makes it a versatile building block for the synthesis of more complex molecules, including peptide mimics and other biologically active compounds.

Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed theoretical framework and practical insights into the expected spectral data of 2-(4-aminophenyl)butanoic acid.

Molecular Structure and Key Features

The structural features of 2-(4-aminophenyl)butanoic acid dictate its spectral properties. Understanding these features is key to interpreting the expected spectra.

Figure 1: Chemical structure of 2-(4-aminophenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(4-aminophenyl)butanoic acid is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene and methyl protons of the butyl chain, and the exchangeable protons of the amine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-aminophenyl)butanoic acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 12.0 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| Aromatic AA' | ~6.9 - 7.2 | doublet | 2H | Protons ortho to the alkyl group. |

| Aromatic BB' | ~6.5 - 6.8 | doublet | 2H | Protons ortho to the amino group. |

| -NH₂ | 3.5 - 4.5 | broad singlet | 2H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| α-CH | ~3.4 - 3.6 | triplet | 1H | Methine proton at the chiral center. |

| -CH₂- | ~1.8 - 2.1 | multiplet | 2H | Methylene protons of the ethyl group. |

| -CH₃ | ~0.9 - 1.1 | triplet | 3H | Methyl protons of the ethyl group. |

The predicted chemical shifts are based on the analysis of structural analogs. For the butanoic acid portion attached to an aromatic ring, we can refer to the experimental data for 2-phenylbutanoic acid . In its ¹H NMR spectrum, the α-proton (methine) appears as a triplet around 3.4-3.5 ppm, coupled to the adjacent methylene group. The methylene protons show as a multiplet around 1.9-2.0 ppm, and the terminal methyl group as a triplet around 0.9 ppm.

For the aminophenyl moiety, we can look at p-toluidine . The aromatic protons in p-toluidine show a characteristic AA'BB' system, with the protons ortho to the amino group appearing at a lower chemical shift (more shielded) than those ortho to the methyl group. In 2-(4-aminophenyl)butanoic acid, the electron-donating amino group will shield the aromatic protons, leading to expected chemical shifts in the range of 6.5-7.2 ppm. The protons ortho to the amino group (BB') are expected to be more shielded and appear at a lower ppm value compared to the protons ortho to the alkyl substituent (AA').

The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (10-12 ppm). The protons of the primary amine will also be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-aminophenyl)butanoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C =O | ~175 - 180 | Carboxylic acid carbonyl carbon. |

| Aromatic C (quaternary, C-NH₂) | ~145 - 150 | Carbon attached to the amino group. |

| Aromatic C (quaternary, C-alkyl) | ~130 - 135 | Carbon attached to the butanoic acid chain. |

| Aromatic CH (ortho to alkyl) | ~128 - 130 | |

| Aromatic CH (ortho to -NH₂) | ~115 - 120 | Shielded by the amino group. |

| α-C H | ~50 - 55 | Methine carbon at the chiral center. |

| -C H₂- | ~25 - 30 | Methylene carbon. |

| -C H₃ | ~10 - 15 | Methyl carbon. |

The predicted ¹³C chemical shifts are also informed by our analog compounds. In 2-phenylbutanoic acid , the carbonyl carbon of the carboxylic acid appears around 178-180 ppm. The α-carbon is observed around 53 ppm, the methylene carbon around 27 ppm, and the methyl carbon around 12 ppm. The aromatic carbons of the unsubstituted phenyl ring typically appear in the 127-140 ppm range.

In p-toluidine , the carbon attached to the amino group is significantly shielded and appears around 146 ppm, while the other aromatic carbons are found between 115 and 130 ppm.

Combining these observations, for 2-(4-aminophenyl)butanoic acid, the carbonyl carbon is expected in the downfield region typical for carboxylic acids. The aromatic carbons will show distinct signals due to the substitution pattern, with the carbon bearing the amino group being the most deshielded among the protonated aromatic carbons, and the carbon bearing the alkyl chain also appearing as a deshielded quaternary signal. The aliphatic carbons of the butanoic acid chain will have chemical shifts similar to those in 2-phenylbutanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-(4-aminophenyl)butanoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding. |

| N-H (Primary amine) | 3500 - 3300 | Medium | Two sharp bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H (Aromatic) | 3100 - 3000 | Medium | |

| C-H (Aliphatic) | 3000 - 2850 | Medium | |

| C=O (Carboxylic acid) | 1725 - 1700 | Strong | Strong, sharp absorption. |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak | Multiple bands. |

| N-H (Bending) | 1650 - 1580 | Medium | |

| C-N (Aromatic amine) | 1340 - 1250 | Medium | |

| O-H (Bending) | 1440 - 1395 | Medium | In-plane bending. |

| O-H (Bending) | 960 - 900 | Broad, Medium | Out-of-plane bending. |

The IR spectrum of 2-(4-aminophenyl)butanoic acid will be a composite of the characteristic absorptions of a carboxylic acid and a primary aromatic amine.

From the IR spectrum of 2-phenylbutanoic acid , we expect a very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

From the IR spectrum of p-toluidine , we expect two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.

Therefore, the IR spectrum of the target molecule is predicted to show a very broad O-H stretch that may partially overlap with the sharper N-H stretches. A strong carbonyl (C=O) absorption around 1710 cm⁻¹ will be a prominent feature. Additionally, C-H stretches for both aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(4-aminophenyl)butanoic acid

| m/z | Fragment | Notes |

| 179 | [M]⁺ | Molecular ion peak. |

| 134 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, formation of the aminotropylium ion or a related structure. This is expected to be a major fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the phenyl portion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The fragmentation of 2-(4-aminophenyl)butanoic acid in an electron ionization (EI) mass spectrometer is expected to be influenced by the stability of the resulting fragments.

The mass spectrum of 2-phenylbutanoic acid shows a molecular ion peak at m/z 164. A prominent fragment is observed at m/z 91, corresponding to the stable tropylium ion, formed by benzylic cleavage.

The mass spectrum of p-toluidine shows a strong molecular ion peak at m/z 107.

For 2-(4-aminophenyl)butanoic acid, the molecular ion peak is expected at m/z 179. A key fragmentation pathway will likely involve the loss of the carboxylic acid group (a loss of 45 Da) to give a fragment at m/z 134. Another major fragmentation pathway is benzylic cleavage, which would lead to the formation of a stable, resonance-stabilized cation at m/z 106. This fragment is likely to be the base peak in the spectrum.

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-aminophenyl)butanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the observation of exchangeable protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the presence of exchangeable protons (-COOH and -NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC). ESI is a softer ionization technique and is more likely to show the molecular ion.

-

-

Instrumentation: Use a mass spectrometer appropriate for the chosen ionization method (e.g., GC-MS for EI, LC-MS for ESI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Figure 2: General experimental workflow for spectral analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 2-(4-aminophenyl)butanoic acid. By leveraging data from the structural analogs 2-phenylbutanoic acid and p-toluidine, we have established a detailed and scientifically grounded prediction of the key spectral features. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring a higher degree of confidence in their structural assignments. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, which is fundamental to the integrity of any chemical research and development endeavor.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-aminophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4-aminophenyl)butanoic acid, focusing on its solubility and stability. As a key intermediate, metabolite, or potential impurity in pharmaceutical development, a thorough understanding of these characteristics is paramount for robust formulation design, analytical method development, and regulatory compliance. This document is structured to provide not only foundational knowledge but also actionable experimental protocols and theoretical insights to guide your research and development efforts.

Compound Profile and Physicochemical Characteristics

2-(4-aminophenyl)butanoic acid is an amino acid derivative with a molecular structure that imparts amphoteric properties. The presence of both a basic amino group and an acidic carboxylic acid group means its ionization state, and consequently its physical properties, are highly dependent on pH.

| Property | Value / Information | Source |

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | [1] |

| Synonyms | alpha-(p-Aminophenyl)butyric acid, Indobufen Impurity 7 | [1] |

| CAS Number | 29644-97-1 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Predicted pKa | Carboxylic Acid (pKa₁): ~4.5, Amino Group (pKa₂): ~4.8 | Predicted using computational models[3][4] |

| Predicted LogS | -2.5 to -3.5 (low aqueous solubility) | Predicted using cheminformatics tools[1][5] |

Expert Insight: The predicted pKa values suggest that 2-(4-aminophenyl)butanoic acid exists as a zwitterion over a very narrow pH range. At physiological pH (~7.4), the carboxylic acid group will be deprotonated (COO⁻) and the amino group will be in its neutral form (NH₂), resulting in a net negative charge. This ionization behavior is a critical determinant of its solubility and interaction with other molecules.

Solubility Profile: A Practical Approach

The solubility of 2-(4-aminophenyl)butanoic acid is expected to be low in pure water at neutral pH due to the influence of the hydrophobic phenyl and butyl groups. However, its amphoteric nature allows for increased solubility in acidic and basic conditions. A comprehensive understanding of its solubility across a range of solvents and pH values is essential for developing suitable formulations and analytical methods.

Predicted vs. Experimental Solubility

While computational tools provide initial estimates, experimental determination of both kinetic and thermodynamic solubility is indispensable for drug development.[6]

-

Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is useful for early-stage discovery to quickly rank compounds.[7]

-

Thermodynamic Solubility: This measures the equilibrium solubility of a solid compound in a solvent and is the gold standard for characterizing the intrinsic solubility of a drug candidate.[8]

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 2-(4-aminophenyl)butanoic acid in various aqueous buffers and organic solvents.

Materials:

-

2-(4-aminophenyl)butanoic acid (solid)

-

Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0

-

Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

HPLC system with UV detector

-

Calibrated analytical balance

-

Vortex mixer and orbital shaker

-

pH meter

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(4-aminophenyl)butanoic acid to separate vials containing each of the selected solvents. The excess solid ensures that equilibrium is reached.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow for equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method (see Section 4).

-

Calculate the concentration of 2-(4-aminophenyl)butanoic acid in the original saturated solution based on the dilution factor.

-

Data Presentation:

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | ~7 | 25 | ||

| PBS | 5.0 | 25 | ||

| PBS | 7.4 | 25 | ||

| PBS | 9.0 | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 |

Stability Profile and Degradation Pathways

Understanding the stability of 2-(4-aminophenyl)butanoic acid is crucial for determining its shelf-life and for identifying potential degradation products that may need to be monitored in pharmaceutical formulations. Forced degradation studies are a key component of this evaluation, as mandated by ICH guidelines.[9][10]

Predicted Degradation Pathways

Based on its chemical structure, 2-(4-aminophenyl)butanoic acid is susceptible to several degradation pathways:

-

Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradants, such as nitroso and nitro derivatives, or polymerization products.[11][12]

-

Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to UV light, potentially leading to cleavage of the C-C bond or modifications to the aromatic ring.[9][13]

-

Hydrolysis: While the butanoic acid chain is generally stable, extreme pH and temperature conditions could potentially lead to decarboxylation or other reactions.

Sources

- 1. code/python/cheminformatics_predicting_solubility.ipynb at master · dataprofessor/code · GitHub [github.com]

- 2. 2-(4-Aminophenyl)butanoic acid_TargetMol [targetmol.com]

- 3. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ikev.org [ikev.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. m.youtube.com [m.youtube.com]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Notes & Protocols: 2-(4-Aminophenyl)butanoic Acid in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-(4-aminophenyl)butanoic acid. This document delves into its role as a pivotal building block in the synthesis of therapeutic agents and its potential in advanced drug delivery and diagnostic systems.

Introduction: The Strategic Value of 2-(4-Aminophenyl)butanoic Acid

2-(4-Aminophenyl)butanoic acid (CAS No: 29644-97-1) is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring a chiral center, a carboxylic acid, an aromatic amine, and a short alkyl chain, makes it a highly versatile scaffold.[2] This trifecta of functional groups provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The primary utility of this compound lies in its role as a key intermediate for constructing more complex bioactive molecules.[2] Its structural resemblance to endogenous amino acids allows for potential interactions with biological targets such as enzymes and receptors, while the phenyl ring and butanoic acid chain offer a framework for designing molecules with specific conformational constraints and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-(4-aminophenyl)butanoic acid | [1] |

| CAS Number | 29644-97-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

Core Applications in Medicinal Chemistry

The structural features of 2-(4-aminophenyl)butanoic acid have been exploited in several areas of drug discovery and development. Below are detailed discussions of its most prominent applications.

Key Intermediate in the Synthesis of Anti-inflammatory Drugs: The Case of Indobufen

One of the most well-documented applications of 2-(4-aminophenyl)butanoic acid is its role as a crucial precursor in the synthesis of Indobufen.[2] Indobufen, or 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyric acid, is a potent and reversible inhibitor of platelet aggregation. It functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the formation of thromboxane A2, a key mediator of platelet activation.[2]

The synthesis of Indobufen highlights the utility of both the amino and carboxylic acid functionalities of the parent molecule. The general synthetic workflow involves the acylation of the aromatic amine with phthalic anhydride or a related derivative, followed by cyclization to form the isoindolinone ring system.

This protocol is adapted from established industrial synthesis routes for Indobufen precursors.[2]

Objective: To synthesize 2-(4-aminophenyl)butanoic acid from 2-(4-nitrophenyl)butanoic acid.

Materials:

-

2-(4-nitrophenyl)butanoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Iron powder (Fe)

-